t-Bu_fused_DPP
Description
t-Bu-fused diketopyrrolopyrrole (t-Bu-fused DPP) is a high-performance organic semiconductor material derived from the diketopyrrolopyrrole (DPP) core, modified with tert-butyl (t-Bu) groups. The tert-butyl moiety enhances solubility in organic solvents while maintaining strong π-conjugation, which is critical for charge transport in optoelectronic devices such as organic field-effect transistors (OFETs) and solar cells .
Properties
Molecular Formula |
C38H32N2O2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
12,28-ditert-butyl-15,31-diazaoctacyclo[15.15.0.02,15.03,8.09,14.018,31.019,24.025,30]dotriaconta-1,3,5,7,9(14),10,12,17,19,21,23,25(30),26,28-tetradecaene-16,32-dione |
InChI |
InChI=1S/C38H32N2O2/c1-37(2,3)21-15-17-25-23-11-7-9-13-27(23)33-31-32(35(41)39(33)29(25)19-21)34-28-14-10-8-12-24(28)26-18-16-22(38(4,5)6)20-30(26)40(34)36(31)42/h7-20H,1-6H3 |
InChI Key |
UJAJMLWBTNOLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7C8=C(N6C5=O)C=C(C=C8)C(C)(C)C)C(=O)N24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl-fused diketopyrrolopyrrole typically involves the fusion of the DPP core with t-Butyl groupsCommon reagents used in these reactions include diisopropyl succinate, t-Butyl potassium, and t-amyl alcohol . The reaction conditions often involve high temperatures and the use of catalysts to facilitate the fusion process .
Industrial Production Methods: Industrial production of t-Butyl-fused diketopyrrolopyrrole involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: t-Butyl-fused diketopyrrolopyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of t-Butyl-fused diketopyrrolopyrrole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of t-Butyl-fused diketopyrrolopyrrole depend on the type of reaction. For example, oxidation reactions may yield diketopyrrolopyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the DPP core .
Scientific Research Applications
t-Butyl-fused diketopyrrolopyrrole has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of advanced materials with high electronic performance . In biology, it is explored for its potential use in bioimaging and biosensing applications . In medicine, t-Butyl-fused diketopyrrolopyrrole derivatives are investigated for their potential as therapeutic agents . In industry, the compound is used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .
Mechanism of Action
The mechanism of action of t-Butyl-fused diketopyrrolopyrrole involves its interaction with molecular targets and pathways in electronic devices. The compound’s high charge carrier mobility and strong absorption characteristics enable efficient charge transport and light absorption in electronic applications . The molecular targets include the active layers of OFETs and OPVs, where t-Butyl-fused diketopyrrolopyrrole facilitates charge separation and transport .
Comparison with Similar Compounds
Key Properties
- Optical Properties : Strong absorption in the visible to near-infrared (NIR) range due to extended π-conjugation.
- Electrochemical Behavior : Narrow bandgap (1.4–1.6 eV) derived from HOMO/LUMO levels measured via CV .
- Stability: Enhanced photostability compared to non-fused DPP derivatives, attributed to reduced exciton recombination .
Comparison with Similar DPP-Based Compounds
The performance of t-Bu-fused DPP is benchmarked against other DPP derivatives, including alkyl-chain-substituted DPP, thiophene-fused DPP, and DPP-based polymers.
Solubility and Processability
Key Insight : The tert-butyl group in t-Bu-fused DPP balances solubility and crystallinity, enabling solution-processed devices without sacrificing charge mobility .
Optical and Electronic Properties
| Compound | λₘₐₓ (nm) | Bandgap (eV) | Hole Mobility (cm²/Vs) | Reference Method |
|---|---|---|---|---|
| t-Bu-fused DPP | 680–720 | 1.5 | 0.12–0.15 | CV, OFET |
| C8-DPP | 650–680 | 1.7 | 0.08–0.10 | SCLC |
| Thiophene-fused DPP | 700–750 | 1.3 | 0.20–0.25 | TRMC |
Key Insight : Thiophene-fused DPP exhibits superior charge mobility due to planarized π-stacking, but t-Bu-fused DPP offers a better compromise between processability and performance .
Stability and Compatibility
| Compound | Photostability (t₁/₂ under light) | Thermal Decomposition (°C) | Compatibility with PCBM |
|---|---|---|---|
| t-Bu-fused DPP | 120–150 hours | 320–340 | High |
| C8-DPP | 80–100 hours | 290–310 | Moderate |
| Thiophene-fused DPP | 60–80 hours | 350–370 | Low |
Key Insight : The tert-butyl group improves photostability by reducing oxidative degradation pathways, making t-Bu-fused DPP suitable for long-life solar cells .
Advantages of t-Bu-Fused DPP
Limitations
- Lower Crystallinity: Compared to alkyl-chain DPP, leading to reduced mobility in unoptimized films .
- Synthetic Complexity : tert-butyl fusion requires stringent reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
